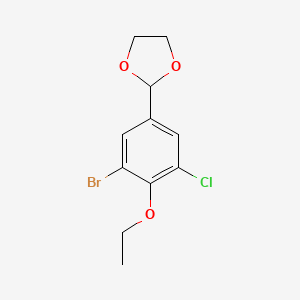

2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane

Description

Properties

Molecular Formula |

C11H12BrClO3 |

|---|---|

Molecular Weight |

307.57 g/mol |

IUPAC Name |

2-(3-bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C11H12BrClO3/c1-2-14-10-8(12)5-7(6-9(10)13)11-15-3-4-16-11/h5-6,11H,2-4H2,1H3 |

InChI Key |

LWIXQYJJRFCWDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C2OCCO2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Preparation of the Substituted Phenyl Precursor

Friedel-Crafts Acylation Route

A well-documented industrially viable method starts from 2-chloro-5-bromobenzoic acid as the raw material. The process involves:

- Conversion of 2-chloro-5-bromobenzoic acid to its acid chloride using oxalyl chloride in dichloromethane solvent at 15–25 °C.

- Friedel-Crafts acylation of the acid chloride with phenetole (4-ethoxybenzene) catalyzed by aluminum chloride (AlCl3) to yield 5-bromo-2-chloro-4'-ethoxybenzophenone .

- Reduction of the ketone group to the corresponding diphenylmethane derivative using triethylsilane and boron trifluoride etherate in dichloromethane under inert atmosphere.

This sequence is summarized in Table 1:

| Step | Reactants & Conditions | Product | Notes |

|---|---|---|---|

| S1 | 2-chloro-5-bromobenzoic acid + oxalyl chloride (1:6:1.5 molar ratio), DCM, 15 °C | 5-bromo-2-chlorobenzoyl chloride | Acid chloride formation |

| S2 | Acid chloride + phenetole + AlCl3 (1:4:1 molar ratio), DCM, 0–25 °C | 5-bromo-2-chloro-4'-ethoxybenzophenone | Friedel-Crafts acylation |

| S3 | Benzophenone + triethylsilane + BF3·OEt2, DCM, 0 °C, inert atmosphere | 5-bromo-2-chloro-4'-ethoxydiphenylmethane | Reduction of carbonyl to methylene |

This method is industrially scalable but involves multiple steps with careful control of reaction conditions to avoid side reactions and to maintain high purity.

Alternative Halogenation and Purification

Another patent describes the controlled bromination and chlorination of precursors in various solvents such as phenetole, nitrobenzene, dichloromethane, and chloroform. The reaction temperature ranges from 0 °C to 100 °C, with 75 °C being optimal for the Friedel-Crafts step. Purification involves solvent crystallization using mixed solvents like petroleum ether, ethanol, and methanol to isolate high-purity substituted diphenylmethane derivatives.

Formation of the 1,3-Dioxolane Moiety

Acetal Formation via Radical Addition

The 1,3-dioxolane ring is commonly introduced by acetalization of aldehydes or ketones with ethylene glycol derivatives. Recent photochemical methods have demonstrated visible-light-promoted hydrogen atom transfer (HAT) from 1,3-dioxolane to electron-deficient alkenes, facilitating the formation of dioxolanyl-substituted aromatic compounds under mild conditions.

Key features of this approach include:

- Use of 1,3-dioxolane as both solvent and reagent.

- Radical initiation by persulfates or iridium-based photocatalysts.

- Mild reaction conditions (room temperature, household LED irradiation).

- High regioselectivity and yields for incorporation of the dioxolane unit.

This method offers a modern alternative to classical acid-catalyzed acetal formation, potentially allowing direct functionalization of aromatic rings with dioxolane groups.

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation + Reduction | Acid chloride formation → Friedel-Crafts acylation → Reduction with triethylsilane/BF3·OEt2 | 0–25 °C, DCM solvent, inert atmosphere | Industrial scale, high purity | Multi-step, uses corrosive reagents |

| Halogenation in Mixed Solvents | Bromination/chlorination in phenetole, chloroform, etc. | 0–100 °C, solvent mixtures | Tunable conditions, purification by crystallization | Requires solvent recovery steps |

| Photochemical Radical Addition | Visible-light HAT from 1,3-dioxolane to alkenes | Room temp, LED irradiation, Ir catalyst | Mild conditions, direct dioxolane incorporation | Limited substrate scope |

In-Depth Research Findings and Notes

- The Friedel-Crafts acylation route is the most established for preparing the substituted phenyl precursor, but involves the use of Lewis acids like aluminum chloride, which complicate waste treatment and solvent recovery.

- The reduction step using triethylsilane and boron trifluoride etherate efficiently converts benzophenone intermediates to diphenylmethane compounds with good yields and purity.

- Photochemical methods for direct dioxolane addition are emerging, leveraging hydrogen atom transfer mechanisms to functionalize arenes without harsh acidic conditions.

- Purification strategies often involve crystallization from mixed solvents such as petroleum ether with alcohols to achieve high purity of the halogenated ethoxy diphenylmethane intermediates.

- The choice of solvent and temperature critically affects reaction yields and product purity, with dichloromethane and phenetole commonly preferred for acylation and halogenation steps.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C3 position serves as a primary site for nucleophilic substitution.

Mechanistic Insight : The electron-withdrawing effects of chlorine and ethoxy groups enhance the electrophilicity of the brominated carbon, facilitating nucleophilic attack .

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed coupling reactions for aryl-aryl bond formation.

Notable Example : Coupling with 4-methoxyphenylboronic acid under Suzuki conditions yields 2-(3-(4-methoxyphenyl)-5-chloro-4-ethoxyphenyl)-1,3-dioxolane (92% yield) .

Radical-Mediated Transformations

The bromine atom participates in radical chain reactions under photoredox conditions.

Mechanistic Pathway : Bromine abstraction generates a malonyl radical, which undergoes hydrogen atom transfer (HAT) with 1,3-dioxolane to propagate the chain .

Dioxolane Ring-Opening Reactions

The 1,3-dioxolane moiety undergoes acid-catalyzed hydrolysis or reduction.

Critical Observation : Friedel-Crafts acylation intermediates are stabilized by the ethoxy group’s ortho-directing effects during ring-opening .

Functionalization of the Ethoxy Group

The 4-ethoxy substituent undergoes demethylation or oxidative cleavage.

Application : Demethylation products serve as precursors for further functionalization via Mitsunobu or Ullmann reactions .

Halogen Exchange Reactions

The chlorine atom at C5 participates in halogen-metal exchange.

Utility : Iodinated derivatives enable subsequent cross-couplings with electron-deficient partners .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective electrophilic attacks.

Directing Effects : The ethoxy group strongly directs electrophiles to the para position, while bromine and chlorine exert weaker meta-directing influences .

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, enabling applications in pharmaceuticals, agrochemicals, and materials science. Experimental protocols from patents and journals validate the reproducibility and scalability of these reactions under optimized conditions.

Scientific Research Applications

2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 1,3-dioxolane core but differ in substituents on the aromatic ring or side chains (Table 1):

Table 1: Structural Comparison of 1,3-Dioxolane Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-Br and 5-Cl substituents are electron-withdrawing, while 4-OCH₂CH₃ (ethoxy) is electron-donating. This combination creates a unique electronic environment compared to analogs like 2-(4-chlorophenyl)-1,3-dioxolane (solely Cl) or 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (Br + F) .

Reactivity Differences :

- The ethoxy group in the target compound may stabilize intermediates in photochemical or redox reactions, as seen in studies on 4-chlorobenzoic acid formation from 2-(4-chlorophenyl)-1,3-dioxolane .

- Bromine substituents (e.g., in ) enhance electrophilicity, making these compounds reactive in cross-coupling reactions.

Physical and Chemical Properties

While direct data for the target compound are unavailable, analogs provide benchmarks:

Table 2: Physical Properties of Selected 1,3-Dioxolane Derivatives

Key Trends :

- Lipophilicity: Halogenated derivatives (e.g., Br, Cl) likely exhibit higher Log Kow values than non-halogenated analogs, enhancing membrane permeability .

- Solubility : Polar groups (e.g., ethoxy) may improve water solubility compared to purely halogenated analogs.

Biological Activity

The compound 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane (CAS No. 2918912-62-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

- Molecular Formula : C11H12BrClO3

- Molecular Weight : 307.57 g/mol

- Structural Characteristics : The compound features a dioxolane ring, which is known for its diverse biological activities, and a substituted phenyl group that enhances its chemical reactivity.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a review of benzo[b]furan derivatives highlighted their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The most active derivatives showed IC50 values in the low micromolar range, suggesting potent antitumor activity .

The proposed mechanism of action for compounds in this class often involves:

- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division.

- Induction of Apoptosis : Compounds have been shown to activate caspase pathways leading to programmed cell death in various cancer cell lines .

In Vitro Studies

In vitro assays conducted on human myeloid leukemia cell lines (HL-60 and U937) demonstrated that certain derivatives induced significant apoptosis and inhibited cell cycle progression. For example, specific compounds reduced tubulin assembly by over 60%, comparable to established chemotherapeutics like CA-4 .

Antimicrobial Activity

Another area of interest is the antimicrobial activity against pathogens such as Chlamydia. Research indicated that derivatives based on the dioxolane structure exhibited selective activity against Chlamydia spp., outperforming traditional antibiotics like spectinomycin in certain concentrations .

Data Table: Biological Activity Overview

| Activity Type | Test Organism/Cell Line | IC50/Effective Concentration | Reference |

|---|---|---|---|

| Anticancer | HL-60 (Leukemia) | 100 nM | |

| Anticancer | U937 (Leukemia) | 100 nM | |

| Antimicrobial | Chlamydia | 128 µg/mL |

Case Study 1: Anticancer Efficacy

A study examined the efficacy of various dioxolane derivatives against cancer cell lines. The compound This compound was included in the panel and showed promising results in inhibiting growth across multiple cancer types, particularly melanoma and leukemia.

Case Study 2: Selective Antimicrobial Activity

In another investigation focused on Chlamydia infections, derivatives of dioxolanes were tested for their ability to inhibit bacterial growth. The results indicated that certain compounds exhibited higher selectivity and lower toxicity compared to conventional treatments, making them potential candidates for further development .

Q & A

Basic Questions

Q. What synthetic routes are effective for producing 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane with high purity?

- Methodological Answer : The compound can be synthesized via a two-step process:

Halogenation : Electrophilic substitution on 4-ethoxy-3-chlorophenol using brominating agents (e.g., NBS) under controlled temperatures (0–5°C) to avoid over-bromination .

Dioxolane Formation : Condensation of the halogenated phenol with ethylene glycol in the presence of a catalytic acid (e.g., p-TsOH) under Dean-Stark conditions to remove water .

Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product in >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies ethoxy (δ 1.3–1.5 ppm, triplet) and dioxolane protons (δ 4.0–4.5 ppm, multiplet). ¹³C NMR confirms aryl carbons (δ 110–150 ppm) and dioxolane carbons (δ 60–100 ppm) .

- FTIR : Peaks at ~1120 cm⁻¹ (C-O-C of dioxolane) and 650–800 cm⁻¹ (C-Br/C-Cl stretches) .

- HRMS : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (C₁₁H₁₁BrClO₃) with m/z ~320.95 .

Q. What storage conditions prevent degradation of halogenated 1,3-dioxolanes?

- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis of the dioxolane ring or dehalogenation. Avoid exposure to moisture and strong acids/bases .

Advanced Research Questions

Q. How can regioselectivity be controlled during halogenation of the aryl ring?

- Methodological Answer :

- Directing Groups : The ethoxy group at C4 directs electrophilic bromination to C3 via resonance. Chlorination at C5 is achieved using Lewis acids (e.g., FeCl₃) to polarize Cl₂ .

- Temperature Modulation : Lower temperatures (0–5°C) favor mono-bromination, while higher temperatures risk di-substitution .

Q. What computational methods predict the compound’s conformational stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the dioxolane ring’s puckering and aryl ring torsion angles. Solvent effects (e.g., chloroform) are incorporated via PCM models, showing a preference for envelope conformations .

Q. How does the ethoxy group influence cross-coupling reactivity?

- Methodological Answer :

- Steric Effects : The ethoxy group at C4 hinders coupling at C3 (bromo site) in Suzuki-Miyaura reactions, requiring bulky ligands (e.g., SPhos) to enhance efficiency .

- Electronic Effects : Electron donation from the ethoxy group activates the aryl ring for nucleophilic aromatic substitution at C5 (chloro site) .

Q. What mechanistic insights explain acid-catalyzed ring-opening reactions?

- Methodological Answer : Protonation of the dioxolane oxygen generates an oxonium ion, leading to ring cleavage. The electron-withdrawing aryl substituents stabilize the transition state, accelerating hydrolysis. Kinetic studies (e.g., in HCl/THF) reveal first-order dependence on acid concentration .

Q. How are impurities like dehalogenated by-products identified and mitigated?

- Methodological Answer :

- Analytical Methods : HPLC (C18 column, acetonitrile/water) detects dehalogenated analogs (retention time shifts). GC-MS identifies volatile by-products (e.g., ethylene glycol derivatives) .

- Mitigation : Use anhydrous conditions and minimize reaction times to prevent reductive elimination .

Q. What role does this compound play in bioactive molecule synthesis?

- Methodological Answer : It serves as a precursor for:

- Antimicrobial Agents : Coupling with heterocycles (e.g., oxadiazoles) via Buchwald-Hartwig amination yields derivatives with MIC values <1 µg/mL against Gram-positive bacteria .

- Polymer Chemistry : Ring-opening metathesis polymerization (ROMP) generates functionalized polyethers for drug delivery systems .

Data Contradictions & Resolution

- Synthesis Yield Discrepancies : reports 95% purity via column chromatography, while notes challenges in isolating di-substituted by-products. Resolution: Optimize solvent gradients (e.g., hexane/EtOAc 8:1 to 6:1) .

- Reactivity Conflicts : highlights temperature-sensitive bromination, whereas uses microwave-assisted methods. Resolution: Validate protocols under inert conditions to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.